molecular formula C13H17N3O2 B6792679 1-(7-Oxa-4-azaspiro[2.5]octan-4-yl)-3-pyrimidin-5-ylpropan-1-one

1-(7-Oxa-4-azaspiro[2.5]octan-4-yl)-3-pyrimidin-5-ylpropan-1-one

Cat. No.: B6792679
M. Wt: 247.29 g/mol
InChI Key: YZCLPJDVMLCPKE-UHFFFAOYSA-N
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Description

1-(7-Oxa-4-azaspiro[25]octan-4-yl)-3-pyrimidin-5-ylpropan-1-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Oxa-4-azaspiro[2.5]octan-4-yl)-3-pyrimidin-5-ylpropan-1-one typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of cyclohexanone with ammonia and sodium hypochlorite to form the spirocyclic intermediate, which is then further reacted with pyrimidine derivatives under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be optimized using continuous-flow synthesis techniques. This method offers advantages such as precise control over reaction conditions, improved safety, and higher yields compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(7-Oxa-4-azaspiro[2.5]octan-4-yl)-3-pyrimidin-5-ylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces alcohols or amines.

Scientific Research Applications

1-(7-Oxa-4-azaspiro[2.5]octan-4-yl)-3-pyrimidin-5-ylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(7-Oxa-4-azaspiro[2.5]octan-4-yl)-3-pyrimidin-5-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Oxa-4-azaspiro[2.5]octan-4-yl)-3-pyrimidin-5-ylpropan-1-one is unique due to its combination of a spirocyclic structure with a pyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(7-oxa-4-azaspiro[2.5]octan-4-yl)-3-pyrimidin-5-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-12(2-1-11-7-14-10-15-8-11)16-5-6-18-9-13(16)3-4-13/h7-8,10H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCLPJDVMLCPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12COCCN2C(=O)CCC3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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